molecular formula C8H6F4O B1297458 2-Fluoro-3-(trifluoromethyl)benzyl alcohol CAS No. 207981-45-1

2-Fluoro-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B1297458
CAS No.: 207981-45-1
M. Wt: 194.13 g/mol
InChI Key: KKHMGVIWWRPCNH-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol typically involves the introduction of fluorine and trifluoromethyl groups onto a benzyl alcohol framework. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl₃) and reducing agents like lithium aluminum hydride (LiAlH₄) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂SO₄

    Reduction: NaBH₄, LiAlH₄, H₂/Pd-C

    Substitution: NaOCH₃, KOtBu, NaNH₂

Major Products Formed

    Oxidation: 2-Fluoro-3-(trifluoromethyl)benzaldehyde, 2-Fluoro-3-(trifluoromethyl)benzoic acid

    Reduction: Various alcohol derivatives

    Substitution: Compounds with substituted functional groups

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl alcohol framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[2-fluoro-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHMGVIWWRPCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343379
Record name 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207981-45-1
Record name 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
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